2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol
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Overview
Description
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol is a fluorinated organic compound with the molecular formula C7H10F4O2 and a molecular weight of 202.15 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with tetrafluoro groups and a hydroxymethyl group, making it a unique structure in the realm of fluorinated compounds.
Preparation Methods
The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve the high degree of fluorination required for this compound.
Chemical Reactions Analysis
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying fluorine’s effects on biological systems.
Mechanism of Action
The mechanism by which 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it a potent modulator of enzyme activity and receptor binding. The pathways involved may include alterations in metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Compared to other fluorinated compounds, 2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol stands out due to its unique cyclobutyl ring structure and the specific arrangement of fluorine atoms. Similar compounds include:
2,2,3,3-Tetrafluoro-1-propanol: Used as a solvent and in the synthesis of water-repellent agents.
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use in peptide chemistry and as a polar solvent. These compounds share the presence of fluorine atoms but differ in their structural frameworks and specific applications.
Properties
IUPAC Name |
2-[2,2,3,3-tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O2/c8-6(9)3-5(4-13,1-2-12)7(6,10)11/h12-13H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMHWWFIHCSQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)(CCO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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